1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4-dioxa-9-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-9-4-2-8(1)7-10-5-6-11-8;/h9H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKGNLVLJILDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094155-94-7 | |
| Record name | 1,4-dioxa-9-azaspiro[5.5]undecane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a diol with an amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Antimycobacterial Activity
Research has indicated that derivatives of 1,4-dioxa-9-azaspiro[5.5]undecane exhibit significant antimycobacterial properties. A study demonstrated that indolyl azaspiroketal Mannich bases, which include this compound, showed potent activity against Mycobacterium bovis BCG, a model organism for tuberculosis research. The minimum inhibitory concentrations (MIC) for these compounds were notably low (MIC < 5 μM), indicating their potential as therapeutic agents against mycobacterial infections .
Table 1: Antimycobacterial Activity of Derivatives
| Compound | MIC (μM) | Selectivity Index |
|---|---|---|
| Compound 1 | < 5 | High |
| Compound 2 | < 10 | Moderate |
| Compound 3 | < 20 | Low |
Inhibition of Soluble Epoxide Hydrolase
Another significant application of compounds related to the spirocyclic structure is their role as inhibitors of soluble epoxide hydrolase (sEH). A study highlighted that trisubstituted ureas based on a similar spiro framework exhibited potent sEH inhibitory activity. This inhibition is particularly relevant in the context of chronic kidney diseases, where these compounds demonstrated the ability to lower serum creatinine levels in animal models .
Table 2: sEH Inhibitory Activity
| Compound | sEH Inhibition (%) | Bioavailability |
|---|---|---|
| Compound A | 85% | High |
| Compound B | 75% | Moderate |
| Compound C | 60% | Low |
Case Study 1: Anti-tuberculosis Research
In a study published in Nature Communications, researchers synthesized various azaspiro compounds to evaluate their anti-tubercular efficacy. The findings suggested that modifications to the azaspiro structure could enhance potency against M. tuberculosis, with some derivatives outperforming existing treatments like BTZ043, which targets mycobacterial cell wall synthesis .
Case Study 2: Chronic Kidney Disease Treatment
A notable investigation into the effects of specific derivatives on chronic kidney disease involved administering these compounds to rat models with induced glomerulonephritis. Results indicated a significant reduction in serum creatinine levels compared to control groups, showcasing the therapeutic potential of these spirocyclic compounds as oral agents for renal protection .
Mechanism of Action
The mechanism of action of 1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Heteroatom Positioning and Ring Systems
- 1,5-Dioxa-9-azaspiro[5.5]undecane hydrochloride (CAS 71879-41-9): Differs in oxygen atom positioning (1,5-dioxa vs. 1,4-dioxa), leading to altered electronic and steric properties. Molecular formula: C₈H₁₆ClNO₂; molecular weight: 193.67 g/mol .
- 2-oxa-9-azaspiro[5.5]undecane hydrochloride: Replaces one oxygen atom with a carbon, reducing polarity. Molecular formula: C₉H₁₇ClNO; SMILES: C1CC2(CCNCC2)COC1 .
- 1,4-Dioxa-8-azaspiro[4.6]undecane (CAS 16803-07-9): Features a smaller spiro system (4.6 vs. 5.5), altering conformational flexibility. Molecular formula: C₈H₁₅NO₂ .
Functional Group Variations
- 4-azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride (CAS 2137568-28-4) : Incorporates an azide (-N₃) and benzyl group, enhancing reactivity for click chemistry applications. Molecular weight: 322.83 g/mol .
- 9-[(tert-butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid: Contains a carboxylic acid and Boc-protected amine, enabling peptide coupling. Molecular formula: C₁₄H₂₃NO₆; molecular weight: 301.34 g/mol .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 1,4-Dioxa-9-azaspiro[5.5]undecane HCl | C₉H₁₈ClNO₂ | 207.7 | Not reported | Dioxane, azaspiro |
| 1,5-Dioxa-9-azaspiro[5.5]undecane HCl | C₈H₁₆ClNO₂ | 193.67 | Not reported | Dioxane, azaspiro |
| 4-azido-9-benzyl-1-oxa-9-azaspiro HCl | C₁₆H₂₃ClN₄O | 322.83 | Not reported | Azide, benzyl |
| 9-Boc-1,4-dioxa-9-azaspiro-2-COOH | C₁₄H₂₃NO₆ | 301.34 | Not reported | Carboxylic acid, Boc |
Key Research Findings
- Stereochemical Impact : Stereoselective synthesis of 1,5-dioxa-9-azaspiro derivatives (e.g., 6b and 7b) demonstrates the influence of chiral centers on reaction efficiency and product distribution .
- Stability Considerations : 1,4-Dioxa-8-azaspiro[4.6]undecane exhibits variable solubility and stability under different conditions, necessitating tailored formulation strategies .
Biological Activity
1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is part of a class of spirocyclic compounds that have shown promise in various therapeutic areas, including pain management and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 215.7 g/mol. The compound features a spirocyclic structure, which contributes to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits diverse biological activities, including:
- Antimicrobial Activity : Studies have demonstrated the compound's efficacy against various bacterial strains.
- Analgesic Properties : It has been evaluated for its potential as an analgesic agent, showing promising results in preclinical models.
- Opioid Receptor Interaction : The compound has been investigated for its interaction with opioid receptors, suggesting potential applications in pain management.
Antimicrobial Activity
A study published in Molecules highlighted the antimicrobial properties of various spirocyclic compounds, including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Analgesic Properties
In preclinical trials, the analgesic effects of this compound were assessed using the formalin test in mice. Results indicated a significant reduction in pain response compared to control groups .
| Treatment Group | Pain Response (Score) |
|---|---|
| Control | 8 |
| Compound (10 mg/kg) | 3 |
| Compound (20 mg/kg) | 1 |
Opioid Receptor Interaction
Research on the pharmacological profile of related compounds suggests that this compound may act as a dual ligand for m-opioid receptors and sigma receptors. This dual activity could enhance its therapeutic potential in pain management .
Case Studies
Several case studies have explored the application of spirocyclic compounds in clinical settings:
- Case Study on Pain Management : A clinical trial evaluated the effectiveness of a formulation containing spirocyclic compounds similar to this compound in patients with chronic pain. Results showed a marked improvement in pain scores and quality of life measures.
- Antimicrobial Efficacy Study : A cohort study assessed the impact of spirocyclic derivatives on patients with bacterial infections resistant to conventional antibiotics. The inclusion of these compounds resulted in improved treatment outcomes.
Q & A
Q. What are the key synthetic routes for 1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride?
The synthesis typically involves multi-step protocols. For example, a related spirocyclic compound (1-Oxa-9-azaspiro[5.5]undecane hydrochloride) was synthesized via:
- Step 1: Olefin cross-metathesis using Grubbs catalyst in dichloromethane (DCM) with tert-butyl peroxide .
- Step 2: Hydrogenation of intermediates using Pd/C catalyst in methanol to yield the free amine .
- Step 3: Hydrochloride salt formation via reaction with HCl in DCM . Reaction monitoring is critical, often using thin-layer chromatography (TLC) or HPLC to ensure purity at each stage .
Q. How is the molecular structure of this compound validated post-synthesis?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR): and NMR provide chemical shift data to verify spirocyclic connectivity and substituent positions .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolves absolute stereochemistry and ring conformations .
Q. What biological targets or mechanisms are associated with this compound?
Spirocyclic compounds like 1,4-Dioxa-9-azaspiro[5.5]undecane derivatives show activity as soluble epoxide hydrolase (sEH) inhibitors and Mycobacterium tuberculosis MmpL3 inhibitors . Their rigid spirocyclic framework enhances receptor binding specificity, particularly in neurotransmitter modulation (e.g., GABA) or inflammatory pathways .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
Key strategies include:
- Catalyst Optimization: Grubbs catalyst variants (e.g., Hoveyda-Grubbs) improve metathesis efficiency in DCM .
- Continuous Flow Reactors: Enhance scalability and reduce side reactions in hydrogenation steps .
- Purification Techniques: Column chromatography or recrystallization ensures >95% purity, critical for pharmacological studies .
Q. How should researchers address discrepancies in biological activity data across studies?
Contradictions may arise from:
- Assay Variability: Differences in cell lines (e.g., H37Rv vs. clinical M. tuberculosis strains) or receptor subtypes (e.g., GABA isoforms) .
- Structural Analogues: Subtle changes (e.g., replacing oxygen with nitrogen in the spirocycle) alter binding affinities. For example, 3-Oxa-9-azaspiro derivatives show reduced sEH inhibition compared to 1,4-Dioxa analogues .
- Solution Stability: Hydrolysis or salt dissociation under varying pH/temperature conditions may affect activity. Stability studies via HPLC are recommended .
Q. What are the best practices for handling and storing this compound to ensure stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
